N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3S.ClH/c1-3-26(4-2)12-13-27(23-25-20-17(24)9-7-11-19(20)31-23)21(28)16-14-15-8-5-6-10-18(15)30-22(16)29;/h5-11,14H,3-4,12-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJAGGUHLVSPOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC4=CC=CC=C4OC3=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a salicylaldehyde derivative.
Introduction of the Fluorobenzo[d]thiazolyl Group: This step may involve a nucleophilic substitution reaction where a fluorobenzo[d]thiazole derivative is introduced to the chromene core.
Attachment of the Diethylaminoethyl Group: This can be done through an alkylation reaction using a diethylaminoethyl halide.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Bond
The amide bond undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagents | Product | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 6h | 2-Oxo-2H-chromene-3-carboxylic acid + Free amine | |
| Basic Hydrolysis | 2M NaOH, 80°C, 4h | Sodium carboxylate + Amine byproduct |
Mechanistic Insight :
- Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
- Basic hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon .
Reactivity of the Fluorobenzo[d]thiazole Group
- Nucleophilic Aromatic Substitution (NAS) :
Fluorine substitution is feasible with strong nucleophiles (e.g., alkoxides or amines) under high temperatures (150–200°C) in DMF .
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| Potassium tert-butoxide | 4-(tert-butoxy)benzo[d]thiazol-2-yl analog | 45% | |
| Piperidine | 4-(piperidin-1-yl)benzo[d]thiazol-2-yl | 32% |
Chromene Ring Reactivity
The 2-oxo-2H-chromene core participates in:
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| NaBH4 in MeOH | 2-Hydroxy-2H-chromene-3-carboxamide | RT, 2h |
- Ring-Opening Reactions :
Under strong acidic conditions (e.g., H2SO4), the chromene ring opens to form a dicarboxylic acid derivative .
Reactions Involving the Diethylaminoethyl Group
The tertiary amine in the diethylaminoethyl side chain undergoes:
- Quaternary Ammonium Salt Formation :
Reacts with alkyl halides (e.g., methyl iodide) to form quaternary salts .
| Reagent | Product | Application |
|---|---|---|
| CH3I | N-(2-(diethyl(methyl)ammonio)ethyl) derivative | Enhanced water solubility |
- Protonation/Deprotonation :
The amine is protonated in acidic media (pH < 4) and deprotonated in basic conditions (pH > 10) .
Stability and Degradation
Scientific Research Applications
Antitumor Activity
Numerous studies have indicated that benzothiazole derivatives, including this compound, exhibit notable antitumor properties. The mechanism often involves the inhibition of key cellular processes such as DNA replication and transcription.
Case Study: In Vitro Antiproliferative Effects
A study evaluated the antiproliferative effects of various benzothiazole derivatives against different cancer cell lines. The results indicated significant growth inhibition with IC50 values in the low micromolar range:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCC827 | 5.06 |
| Compound B | NCI-H358 | 1.60 |
This data suggests that modifications to the benzothiazole structure can enhance antitumor efficacy.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
In a comparative study, the antimicrobial efficacy of this compound was tested against various microbial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Saccharomyces cerevisiae | 50 |
These findings indicate that the compound exhibits significant antibacterial activity, making it a candidate for therapeutic applications in infectious diseases.
Mechanism of Action
The mechanism of action of N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on core modifications:
Table 1: Structural Comparison of Key Analogues
Biological Activity
N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by several functional groups that contribute to its biological activity:
- Molecular Formula : C22H25ClFN3O3S
- Molecular Weight : Approximately 466.0 g/mol
- Functional Groups : Diethylamino, fluorobenzo[d]thiazole, and chromene derivatives.
Research indicates that compounds with similar structures often exhibit diverse biological activities due to their ability to interact with various biological targets. The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
- Antitumor Activity : Similar benzothiazole derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines, suggesting potential antitumor properties for this compound as well.
Biological Activity Data
Several studies have investigated the biological activity of this compound and related analogs:
Case Studies
- Anticancer Activity : A study on benzothiazole derivatives indicated that compounds with similar structures exhibited nanomolar range potency against various tumor cell lines, including breast and ovarian cancers. The mechanism was linked to the generation of reactive metabolites that induce cytotoxic effects .
- Microbial Interaction : Research on benzothiazole's interaction with microbial systems revealed that it could alter protein expression related to metabolism and stress responses, indicating its potential use as a pesticide or antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
